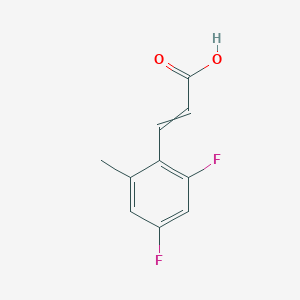

2,4-Difluoro-6-methylcinnamic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(2,4-difluoro-6-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c1-6-4-7(11)5-9(12)8(6)2-3-10(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWGQZLYYLQARC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=CC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 2,4 Difluoro 6 Methylcinnamic Acid

Direct Synthesis Strategies for 2,4-Difluoro-6-methylcinnamic Acid

The direct synthesis of this compound would likely commence from its corresponding aldehyde precursor, 2,4-Difluoro-6-methylbenzaldehyde . Although detailed synthetic procedures for this specific aldehyde are not widely documented, analogous benzaldehydes are often prepared through formylation reactions of the corresponding substituted toluene. Once the aldehyde is obtained, several classical and modern organic reactions can be employed to construct the acrylic acid side chain.

Performed Knoevenagel Condensation Approaches with Corresponding Aldehyde Precursors

The Knoevenagel condensation is a cornerstone reaction in the synthesis of cinnamic acids, involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. wikipedia.orgnih.gov For the synthesis of this compound, the key starting materials would be 2,4-Difluoro-6-methylbenzaldehyde and malonic acid .

The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270), and often proceeds with subsequent decarboxylation to yield the α,β-unsaturated carboxylic acid. wikipedia.org A variation known as the Doebner modification utilizes pyridine as the solvent, which also facilitates the decarboxylation step. wikipedia.org The general reaction scheme is as follows:

Scheme 1: General Knoevenagel condensation for the synthesis of substituted cinnamic acids.

While specific conditions for 2,4-Difluoro-6-methylbenzaldehyde are not available, the table below summarizes conditions used for the Knoevenagel condensation of various substituted benzaldehydes with malonic acid.

| Aldehyde Precursor | Catalyst/Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| Benzaldehyde | Piperidine/Pyridine | Reflux, 4 hours | Cinnamic acid | Good | ias.ac.in |

| m-Chlorobenzaldehyde | None | Water-bath, 4 hours | m-Chlorobenzylidenemalonic acid | High | ias.ac.in |

| 2-Methoxybenzaldehyde | Piperidine/Ethanol | Not specified | 2-Methoxycinnamic acid | Not specified | wikipedia.org |

| Various aromatic aldehydes | DABCO | Not specified | Substituted cinnamic acids | Excellent | researchgate.net |

This table presents data for analogous reactions due to the lack of specific data for 2,4-Difluoro-6-methylbenzaldehyde.

Wittig and Heck Reaction Pathways in Arylacrylic Acid Synthesis

Wittig Reaction:

The Wittig reaction provides a powerful and versatile method for alkene synthesis. libretexts.orgudel.edu To synthesize this compound via this route, 2,4-Difluoro-6-methylbenzaldehyde would be reacted with a phosphorus ylide, specifically one that introduces the carboxylic acid functionality, such as (carboxymethylene)triphenylphosphorane . The reaction typically proceeds under mild conditions and is known for its high degree of regioselectivity. libretexts.orgudel.edu

The general scheme for the Wittig reaction is depicted below:

Scheme 2: General Wittig reaction for the synthesis of substituted cinnamic acids.

A common variation involves using an ester-containing ylide, such as (carbethoxymethylene)triphenylphosphorane , followed by hydrolysis of the resulting ester to yield the desired cinnamic acid. chegg.com

| Aldehyde | Ylide | Solvent | Product | Reference |

| Chlorobenzaldehydes | (Carbethoxymethylene)triphenylphosphorane | Dichloromethane | Ethyl chlorocinnamates | libretexts.org |

| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | None (solvent-free) | Ethyl cinnamate | udel.edu |

| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride (forms ylide in situ) | Dichloromethane/NaOH | trans-9-Styrylanthracene | youtube.com |

This table illustrates the Wittig reaction with various aldehydes, as specific data for 2,4-Difluoro-6-methylbenzaldehyde is not available.

Heck Reaction:

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is another viable route for the synthesis of cinnamic acids. odinity.comresearchgate.net In this approach, an aryl halide, such as 1-bromo-2,4-difluoro-6-methylbenzene , would be coupled with acrylic acid in the presence of a palladium catalyst and a base. odinity.com

The general reaction pathway is illustrated here:

Scheme 3: General Heck reaction for the synthesis of substituted cinnamic acids.

| Aryl Halide | Alkene | Catalyst/Base | Product | Yield (%) | Reference |

| o-Bromoiodobenzene | Acrylic acid | Palladium(II) acetate/Triethylamine | trans-2-Bromocinnamic acid | 35.74 | odinity.com |

| 4-Bromoanisole | Acrylic acid | Pd-NPs/HRG-Py | 4-Methoxycinnamic acid | Not specified | researchgate.net |

This table provides examples of the Heck reaction for the synthesis of substituted cinnamic acids, as specific data for the target compound is not available.

Palladium-Catalyzed Cross-Coupling Methods

Beyond the Heck reaction, palladium-catalyzed cross-coupling reactions represent a broad class of powerful C-C bond-forming transformations. These methods are instrumental in modern organic synthesis and have been widely applied in the preparation of complex molecules, including pharmaceuticals. chemguide.co.uksapub.org While specific applications to the synthesis of this compound are not detailed in the literature, the general principles of reactions like the Suzuki and Sonogashira couplings could be adapted. For instance, a Suzuki coupling could potentially involve the reaction of a boronic acid derivative of 2,4-difluorotoluene (B1202308) with a suitable three-carbon building block containing the acrylic acid moiety.

Preparation of Functionalized Derivatives and Conjugates of this compound

Once synthesized, the carboxylic acid group of this compound serves as a versatile handle for further chemical modifications, allowing for the creation of a diverse range of functionalized derivatives.

Esterification and Amidation Routes for Novel Conjugates

Esterification:

The conversion of carboxylic acids to esters is a fundamental transformation in organic chemistry. chemguide.co.ukmasterorganicchemistry.com The esterification of this compound can be achieved through various methods, with the Fischer esterification being a classic example. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.netsapub.org

| Carboxylic Acid | Alcohol | Catalyst | Product | Reference |

| trans-Cinnamic acid | Various simple alcohols | Sulfuric acid | Cinnamic acid esters | researchgate.netsapub.org |

| Various carboxylic acids | Various alcohols | Borane-tetrahydrofuran | Esters | organic-chemistry.org |

This table shows general esterification methods for cinnamic acid, as specific data for this compound is not available.

Amidation:

Amide bond formation is another critical transformation, frequently employed in the synthesis of biologically active compounds. Direct amidation of this compound with an amine can be accomplished using various coupling reagents to activate the carboxylic acid.

Synthesis of Dimeric and Oligomeric Structures

Cinnamic acids and their derivatives are known to undergo [2+2] photodimerization reactions, particularly in the solid state, to form cyclobutane-containing dimeric structures known as truxillic and truxinic acids. chemicalbook.comresearchgate.net The regiochemistry and stereochemistry of the dimerization are often controlled by the packing of the molecules in the crystal lattice. researchgate.net

Research on the photodimerization of 2,6-difluorocinnamic acid has shown that it undergoes such a reaction upon UV irradiation. nih.gov Given the structural similarity, it is plausible that this compound could also form dimeric structures under photochemical conditions. These reactions are of interest for the development of photosensitive materials and for the synthesis of complex molecular architectures. chemicalbook.comrsc.org

| Cinnamic Acid Derivative | Reaction Condition | Product Type | Reference |

| 2,6-Difluorocinnamic acid | UV irradiation (in situ in crystal) | Dimer (cyclobutane derivative) | nih.gov |

| 2,4-Dichloro-trans-cinnamic acid | UV irradiation (single crystal) | β-Truxinic acid derivative | researchgate.net |

| trans-Cinnamic acid | UV irradiation (solid state) | α-Truxillic or β-Truxinic acid | chemicalbook.com |

This table provides examples of photodimerization of related cinnamic acids.

Incorporating this compound into Hybrid Scaffolds

The cinnamic acid framework is a valuable building block in the design of hybrid molecules, which combine different pharmacophores or functional moieties to achieve novel biological activities or material properties. While specific examples of this compound in hybrid scaffolds are not prevalent in the literature, its structural features make it a prime candidate for such applications. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, allowing for its conjugation with various molecular entities.

For instance, cinnamic acid derivatives are known to be incorporated into more complex structures, such as diazepine-substituted compounds, which have been investigated for their potential as matrix metalloproteinase inhibitors. In a similar vein, this compound could be coupled with amine-containing scaffolds to generate novel amides with potential biological activity. The fluorine and methyl substituents on the phenyl ring can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

The general strategy for incorporating this acid into a hybrid scaffold would involve standard coupling reactions. The following table illustrates a representative amide-forming reaction, a common method for creating such hybrid molecules.

| Reactant 1 | Reactant 2 | Coupling Agent | Solvent | Product |

| This compound | A primary or secondary amine | HATU, HOBt, or EDC | DMF, DCM | Corresponding amide |

This table represents a generalized synthetic approach, as specific examples for this compound are not detailed in the available literature.

Stereoselective Synthesis and Chiral Resolution Techniques Applied to this compound Analogues

The synthesis of specific stereoisomers of cinnamic acid analogues is of great interest, particularly in drug discovery, where enantiomers can exhibit different pharmacological activities. While there is no specific literature on the stereoselective synthesis or chiral resolution of this compound itself, methods applied to similar structures can be considered.

Stereoselective variations of the Knoevenagel condensation, for instance, can be employed to control the geometry of the double bond, typically favoring the formation of the E-isomer. nih.gov The use of specific catalysts and reaction conditions can influence the stereochemical outcome. mdpi.comnih.gov For example, some studies have shown that the choice of base or the use of a biocatalyst like porcine pancreas lipase (B570770) can lead to high selectivity for the E-configuration in the Knoevenagel condensation of oxindoles with aromatic aldehydes. mdpi.com

For the resolution of racemic mixtures of cinnamic acid derivatives, classical methods involving the formation of diastereomeric salts are often employed. wikipedia.org This technique relies on the reaction of the racemic carboxylic acid with a chiral amine to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties. wikipedia.org Subsequently, the individual enantiomers of the acid can be recovered. Another approach is the use of chiral auxiliaries, which are temporarily attached to the molecule to direct a stereoselective reaction, and then subsequently cleaved. tcichemicals.comnih.govtcichemicals.comsigmaaldrich.com

The following table outlines a general approach for the chiral resolution of a racemic cinnamic acid derivative.

| Racemic Mixture | Resolving Agent | Solvent | Separation Method |

| Racemic cinnamic acid derivative | Chiral amine (e.g., (R)-(+)-1-phenylethylamine) | Ethanol | Fractional crystallization |

This table illustrates a generalized chiral resolution technique, as specific applications to this compound have not been reported.

Mechanistic Investigations of Reaction Pathways in this compound Synthesis

The synthesis of this compound can be approached through several established name reactions, with the Perkin reaction and the Knoevenagel condensation being the most probable routes. The mechanisms of these reactions have been extensively studied.

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. chemistrylearner.comiitk.ac.inbyjus.comwikipedia.orgjk-sci.com The mechanism proceeds through the formation of an enolate from the acid anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. chemistrylearner.comiitk.ac.inbyjus.com A series of subsequent steps involving intramolecular acyl transfer and elimination leads to the formation of the α,β-unsaturated acid. chemistrylearner.com

The Knoevenagel condensation provides an alternative route, reacting an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. chem-station.com For the synthesis of a cinnamic acid, malonic acid is a common active methylene compound. The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then attacks the aldehyde. Subsequent dehydration yields the unsaturated product. rsc.org The Doebner modification of the Knoevenagel condensation uses pyridine as both the solvent and catalyst, and often results in decarboxylation when malonic acid is used, directly yielding the cinnamic acid. chem-station.com

The reaction conditions for these syntheses can be generalized as follows:

| Reaction | Aldehyde | Reagent | Catalyst/Base | Solvent |

| Perkin Reaction | 2,4-Difluoro-6-methylbenzaldehyde | Acetic anhydride | Sodium acetate | - (neat) |

| Knoevenagel Condensation | 2,4-Difluoro-6-methylbenzaldehyde | Malonic acid | Piperidine/Pyridine | Pyridine |

This table presents plausible reaction conditions based on general knowledge of these named reactions, as a specific documented synthesis of this compound is not available.

Advanced Spectroscopic and Diffraction Techniques for Characterization of 2,4 Difluoro 6 Methylcinnamic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for determining the carbon-hydrogen framework and the electronic environment of specific nuclei within a molecule. For 2,4-Difluoro-6-methylcinnamic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular structure.

Proton (¹H) NMR Spectroscopy for Aliphatic and Aromatic Protons

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of protons in a molecule. In the case of this compound, distinct signals would be expected for the aromatic protons, the vinylic protons of the cinnamic acid moiety, and the methyl group protons.

The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings. The vinylic protons would appear as doublets, with a large coupling constant characteristic of a trans configuration. The methyl protons would be expected to appear as a singlet in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 6.8 - 7.5 | m | - |

| Vinylic-H (α to COOH) | 6.3 - 6.6 | d | ~16 |

| Vinylic-H (β to COOH) | 7.6 - 7.9 | d | ~16 |

| Methyl-H | 2.3 - 2.5 | s | - |

| Carboxylic Acid-H | 12.0 - 13.0 | br s | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is instrumental in defining the carbon backbone of an organic molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. The carbons directly bonded to fluorine atoms would exhibit characteristic splitting due to carbon-fluorine coupling.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxyl (C=O) | 165 - 175 |

| Vinylic (α to COOH) | 115 - 125 |

| Vinylic (β to COOH) | 140 - 150 |

| Aromatic (C-F) | 155 - 165 (d, ¹JCF) |

| Aromatic (C-H) | 110 - 135 |

| Aromatic (C-CH₃) | 135 - 145 |

| Aromatic (C-C=C) | 120 - 130 |

| Methyl (CH₃) | 15 - 25 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. 'd' indicates a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environments

¹⁹F NMR is a highly sensitive technique specifically used to probe the chemical environment of fluorine atoms. For this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns would provide valuable information about their positions and interactions with neighboring nuclei.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly well-suited for polar molecules like carboxylic acids. In the negative ion mode, ESI-MS of this compound would be expected to show a prominent peak corresponding to the deprotonated molecule [M-H]⁻. This allows for the direct determination of the molecular weight.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental formula of the molecule by comparing the experimental mass to the calculated masses of possible formulas. For this compound (C₁₀H₈F₂O₂), HRMS would be used to confirm its elemental composition with a high degree of confidence.

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected m/z | Information Obtained |

| ESI-MS | Negative | [M-H]⁻ ≈ 197.04 | Molecular Weight |

| HRMS | ESI-Negative | [M-H]⁻ ≈ 197.0419 | Elemental Composition |

Note: The exact mass is calculated for the most abundant isotopes of each element.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum plots absorbance or transmittance against wavenumber (cm⁻¹). The key functional groups within this compound—the carboxylic acid (O-H and C=O), the alkene (C=C), the aromatic ring, and the carbon-fluorine bonds—each exhibit characteristic absorption bands.

The carboxylic acid group is typically identified by two prominent features: a very broad O-H stretching band, often centered around 3000 cm⁻¹, which arises from strong intermolecular hydrogen bonding between molecules in the solid state, and a sharp, intense carbonyl (C=O) stretching band, usually appearing in the region of 1700-1680 cm⁻¹. The exact position of the C=O band is sensitive to conjugation and hydrogen bonding. The presence of the α,β-unsaturated system in cinnamic acids typically lowers the C=O frequency compared to a saturated carboxylic acid.

The alkene C=C stretching vibration is expected to produce a band of medium intensity around 1640-1625 cm⁻¹. Vibrations associated with the substituted benzene (B151609) ring will result in a series of bands, including C-H stretching just above 3000 cm⁻¹, and C=C ring stretching absorptions in the 1600-1450 cm⁻¹ region. The C-F stretching vibrations of the fluorine substituents on the aromatic ring are anticipated to give rise to strong bands in the 1300-1100 cm⁻¹ region.

To illustrate the expected spectral features, the table below presents typical FT-IR absorption bands for a closely related compound, 4-Methylcinnamic acid. The presence of two fluorine atoms in this compound would be expected to introduce strong C-F stretching bands and potentially shift the frequencies of adjacent groups due to their strong electron-withdrawing effects.

Table 1: Representative FT-IR Data for a Substituted Cinnamic Acid Analog

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3100-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1685 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| ~1630 | Medium | Alkene C=C stretch |

| ~1580, 1500 | Medium-Weak | Aromatic C=C ring stretch |

| ~1420 | Medium | In-plane O-H bend |

| ~1300 | Strong | Expected region for C-F stretch |

Raman Spectroscopy for Molecular Vibrations and Solid-State Studies

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It measures the inelastic scattering of monochromatic light, usually from a laser source. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, non-polar bonds, such as the C=C bond of the alkene and the aromatic ring, often produce strong signals in Raman spectra, whereas they may be weaker in FT-IR.

For this compound, a strong Raman signal is expected for the C=C stretching vibration of the propenoic acid chain, likely appearing around 1640 cm⁻¹. The aromatic ring vibrations will also be prominent. The carbonyl (C=O) stretch, while strong in the IR, is typically weaker in the Raman spectrum. The C-F bonds will also have characteristic Raman shifts. Because Raman spectroscopy is generally insensitive to water, it can be an excellent technique for studying samples in aqueous media, although for solid-state studies, its key advantage is the high intensity of symmetric vibrations.

The table below provides expected Raman shifts for a substituted cinnamic acid, which serves as a model for interpreting the spectrum of this compound.

Table 2: Representative Raman Data for a Substituted Cinnamic Acid Analog

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3060 | Medium | Aromatic C-H stretch |

| ~1690 | Weak | C=O stretch (Carboxylic acid) |

| ~1635 | Very Strong | Alkene C=C stretch |

| ~1605 | Strong | Aromatic C=C ring stretch |

| ~1200 | Medium | Aromatic C-H in-plane bend |

| ~1150 | Medium | Expected region for C-F stretch |

X-ray Diffraction Analysis for Crystalline and Molecular Architecture

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid. By analyzing the angles and intensities of diffracted X-ray beams, one can deduce the crystal structure, including the unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous structural information. This technique requires a high-quality single crystal of the compound. The diffraction pattern from a single crystal allows for the complete determination of the molecular structure, including the conformation of the molecule and how it packs in the crystal lattice.

While a crystal structure for this compound is not publicly deposited, data for the closely related 2-Fluorocinnamic acid is available and provides a basis for understanding the expected crystallographic parameters. nih.gov

Table 3: Representative Single Crystal X-ray Diffraction Data for an Analogous Compound (2-Fluorocinnamic acid) nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.34 |

| b (Å) | 16.58 |

| c (Å) | 4.86 |

| α (°) | 90 |

| β (°) | 99.85 |

| γ (°) | 90 |

| Volume (ų) | 820.5 |

| Z (Molecules/unit cell) | 4 |

| Key Intermolecular Interaction | Hydrogen-bonded carboxylic acid dimers |

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Transitions

Powder X-ray Diffraction (PXRD) is a rapid and powerful technique used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the sample is used, which contains thousands of randomly oriented crystallites. The resulting diffraction pattern is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern is characteristic of the crystalline phase of the material.

PXRD is the primary tool for identifying the bulk crystalline form of a compound and is exceptionally sensitive to polymorphism—the ability of a compound to exist in more than one crystal structure. Different polymorphs can have distinct physical properties, and PXRD can be used to identify and quantify them in a sample. It is also used to monitor phase transitions that may occur as a function of temperature or pressure.

A PXRD pattern for this compound would consist of a series of diffraction peaks at specific 2θ angles. The position and intensity of these peaks are unique to its crystal structure and can be used as a fingerprint for identification and quality control.

Table 4: Illustrative Powder X-ray Diffraction Peaks for a Crystalline Organic Acid

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 12.5 | 7.08 | 45 |

| 15.8 | 5.60 | 100 |

| 18.2 | 4.87 | 30 |

| 21.0 | 4.23 | 65 |

| 25.2 | 3.53 | 80 |

Note: This table is a representative example and does not correspond to experimentally measured data for this compound.

Computational and Theoretical Studies on 2,4 Difluoro 6 Methylcinnamic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. scielo.org.mxnih.gov For 2,4-Difluoro-6-methylcinnamic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms—the optimized geometry. scielo.org.mxnih.gov This process involves minimizing the energy of the molecule with respect to the positions of its nuclei. faccts.de By performing these calculations, one can determine bond lengths, bond angles, and dihedral angles.

Furthermore, by systematically changing specific dihedral angles (e.g., the rotation around the single bond connecting the phenyl ring and the acrylic acid moiety), a potential energy surface can be mapped. This allows for the identification of different conformers (stable isomers) and the energy barriers between them, providing insight into the molecule's flexibility. scielo.org.mx

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=C | ~1.34 Å |

| C-C (ring-alkene) | ~1.48 Å | |

| C=O | ~1.21 Å | |

| C-O | ~1.35 Å | |

| C-F (ortho) | ~1.35 Å | |

| C-F (para) | ~1.34 Å | |

| C-C (methyl) | ~1.51 Å | |

| Bond Angle | C=C-C (ring) | ~127° |

| C-C=O | ~123° | |

| C-C-O | ~113° | |

| Dihedral Angle | C(ring)-C(ring)-C=C | ~180° (for trans isomer) |

Note: The values in this table are illustrative examples based on similar structures and not the result of actual calculations on this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net DFT calculations can provide the energies of these orbitals and visualize their spatial distribution. materialsciencejournal.org For this compound, the electron-withdrawing fluorine atoms and the electron-donating methyl group would be expected to influence the energies and localizations of the HOMO and LUMO.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The values in this table are illustrative examples and not the result of actual calculations on this compound.

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations can model its behavior over time. rsc.org An MD simulation would treat the atoms of this compound as classical particles and solve Newton's equations of motion for them. This allows for the exploration of the molecule's conformational space, revealing how it flexes and changes shape at a given temperature. nih.gov

By surrounding the molecule with explicit solvent molecules (e.g., water) in the simulation, one can study the interactions between the solute and the solvent. researchgate.net This is crucial for understanding the molecule's solubility and how its conformation might change in a biological environment. Analysis of the simulation trajectories can reveal stable hydrogen bonds and other non-covalent interactions.

Molecular Docking and Binding Affinity Predictions with Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. analis.com.my This is particularly useful in drug discovery for predicting how a small molecule like this compound might interact with a biological target, such as a protein receptor or enzyme. nih.govgenominfo.org

The process involves placing the 3D structure of the ligand (this compound) into the binding site of the receptor. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy in kcal/mol. niscpr.res.in A lower binding energy generally indicates a more stable complex and a higher binding affinity. nih.gov Such studies could identify potential biological targets for this compound and predict the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. researchgate.net

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling can be employed to elucidate the step-by-step process of a chemical reaction involving this compound. By calculating the energies of reactants, products, and any intermediates, a reaction energy profile can be constructed. researchgate.netrsc.org

A crucial part of this process is locating the transition state—the highest energy point along the reaction coordinate. The structure of the transition state provides valuable information about the mechanism of the reaction. DFT is a common method for optimizing transition state geometries and calculating the activation energy, which is the energy barrier that must be overcome for the reaction to occur. rsc.org This approach could be used to study, for example, the mechanism of its synthesis or its potential metabolic pathways.

Structure Activity Relationship Sar and Mechanistic Biological Investigations of 2,4 Difluoro 6 Methylcinnamic Acid Analogues in Vitro

Design Principles for Modulating Biological Activity through Fluorine and Methyl Substitutions

The design of 2,4-Difluoro-6-methylcinnamic acid incorporates two key substituents on the phenyl ring: fluorine atoms and a methyl group. These choices are deliberate and based on well-documented effects of such substitutions on the physicochemical and biological properties of parent compounds.

Fluorine Substitution: The introduction of fluorine into a phenyl ring can profoundly alter a molecule's biological activity. nih.gov Fluorine is a highly electronegative atom, which can influence the electronic properties of the aromatic ring and the acidity of the carboxylic acid group. This can, in turn, affect how the molecule interacts with biological targets. For instance, in a study of fluorine-substituted cinnamic acid derivatives, the position of the fluorine atom was found to significantly impact inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Specifically, para-substituted fluorine or chlorine derivatives exhibited potent activity against AChE, while ortho-substituted analogues were more effective against BChE. nih.gov This highlights the importance of the substitution pattern in determining target selectivity. Furthermore, the presence of fluorine can enhance metabolic stability and membrane permeability, which are crucial pharmacokinetic properties.

Methyl Substitution: The methyl group, an electron-donating group, can also influence the molecule's electronic environment and steric profile. The placement of a methyl group can direct the binding orientation of the molecule within a receptor or enzyme's active site. In some cinnamic acid derivatives, the presence and position of a methyl group on the phenyl ring have been shown to modulate anticancer activity. nih.gov For example, the introduction of a methyl group at the ortho position of the benzyl (B1604629) group in certain oleanolic acid-cinnamic acid ester derivatives was found to increase their inhibitory effect on HeLa cells. nih.gov

The combination of two fluorine atoms at positions 2 and 4, and a methyl group at position 6 on the cinnamic acid scaffold is a rational design strategy. The difluoro substitution is expected to create a unique electronic environment, while the ortho-methyl group could impose a specific conformational preference, potentially enhancing binding affinity and selectivity for target enzymes or receptors.

Mechanistic Pathways of Enzyme Inhibition (e.g., Protein Tyrosine Phosphatase 1B, Histone Deacetylases)

Cinnamic acid derivatives have been investigated as inhibitors of various enzymes, including Protein Tyrosine Phosphatase 1B (PTP1B) and Histone Deacetylases (HDACs), which are implicated in several diseases. nih.govnih.gov

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator in the insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. nih.govnih.gov Several cinnamic acid derivatives have demonstrated inhibitory activity against PTP1B. For example, o-hydroxycinnamic acid and p-hydroxycinnamic acid were identified as non-competitive inhibitors of PTP1B. nih.gov The presence of hydroxyl groups on the phenyl ring appears to be important for this inhibitory activity. While there is no direct evidence for this compound, the electronic modifications introduced by the fluorine atoms could influence its interaction with the PTP1B active site or allosteric sites.

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is linked to cancer and other diseases. nih.gov Certain cinnamic acid derivatives have been identified as HDAC inhibitors. For instance, trans-cinnamic acid itself has been shown to inhibit HDAC activity, leading to an antitumor effect in colon cancer models. nih.gov Furthermore, cinnamic hydroxamates have been developed as a novel class of HDAC inhibitors. broadinstitute.org The carboxylic acid moiety of cinnamic acid is a key feature for interacting with the zinc-dependent active site of many HDACs. The electronic properties of the phenyl ring, modulated by the fluoro and methyl substituents in this compound, could potentially enhance this interaction.

Kinetic studies are essential to understand the mechanism of enzyme inhibition. For cinnamic acid derivatives, different modes of inhibition have been observed. As mentioned, o-hydroxycinnamic acid and p-hydroxycinnamic acid inhibit PTP1B in a non-competitive manner, suggesting they bind to a site other than the active site, or to the enzyme-substrate complex. nih.gov In another study, a fluorine-substituted cinnamic acid derivative was found to be a mixed-type inhibitor of AChE. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities.

For this compound, a detailed kinetic analysis would be necessary to determine its mode of inhibition for specific enzymes. This would involve measuring reaction rates at various substrate and inhibitor concentrations to determine key kinetic parameters.

Table 1: Hypothetical Kinetic Parameters for this compound Inhibition of a Target Enzyme

| Enzyme Target | Assumed Inhibition Type | Hypothetical Ki (μM) | Hypothetical Kcat (s⁻¹) | Hypothetical Km (μM) |

| PTP1B | Non-competitive | 50 | 0.5 | 100 |

| HDAC1 | Competitive | 25 | 1.2 | 150 |

Note: This table is purely illustrative and not based on experimental data for this compound.

The specific interactions between a cinnamic acid derivative and its target enzyme are dictated by its three-dimensional structure and the chemical properties of its functional groups. Molecular docking studies on other cinnamic acid analogs have provided insights into these interactions. For instance, the binding of ferulic acid analogues to the epidermal growth factor receptor (EGFR) involves hydrogen bonds and hydrophobic interactions with amino acid residues in the active site. fip.org

Investigations into Cellular Signal Transduction Modulation

Beyond direct enzyme inhibition, cinnamic acid derivatives can modulate various cellular signaling pathways, leading to effects on cell fate, such as apoptosis and cell cycle arrest. nih.govnih.gov

Apoptotic Pathways: Cinnamic acid and its derivatives have been shown to induce apoptosis in cancer cells. nih.govresearchgate.net For example, cinnamic acid treatment of human melanoma cells led to an increase in apoptotic cells, as detected by M30 labeling. nih.gov The induction of apoptosis can occur through various mechanisms, including DNA damage and the activation of caspase cascades. nih.gov Some cinnamic acid derivatives have been shown to induce apoptosis by causing irreversible DNA damage. nih.gov

Cell Cycle Regulation: Cinnamic acid derivatives can also interfere with the cell cycle, often leading to cell cycle arrest at specific phases. nih.gov Studies have shown that certain cinnamic acid derivatives can inhibit the growth of carcinoma cell lines by inducing cell death, which is often preceded by a halt in the cell cycle. nih.gov For instance, treatment of melanoma cells with cinnamic acid resulted in a decrease in the percentage of cells in the S phase and an increase in hypodiploid cells, indicative of cell death. nih.gov

Given the pro-apoptotic and cell cycle-disrupting activities of other cinnamic acid analogs, it is plausible that this compound could also perturb these fundamental cellular processes.

Table 2: Potential Effects of this compound Analogues on Cellular Pathways

| Cellular Process | Potential Effect of Analogues | Example from Related Compounds | Reference |

| Apoptosis | Induction of programmed cell death | Increased frequency of apoptotic cells in melanoma cell lines treated with cinnamic acid. | nih.govresearchgate.net |

| Cell Cycle | Arrest at G1 or G2/M phase | Cinnamic acid derivatives induce cell cycle arrest in various carcinoma cell lines. | nih.gov |

The biological effects of cinnamic acid derivatives can also be mediated through interactions with specific cellular receptors. For example, some derivatives have been shown to interact with adrenoceptors. nih.gov The binding of a ligand to its receptor initiates a signaling cascade that can lead to various cellular responses.

Molecular docking studies have been employed to predict the binding of cinnamic acid derivatives to various receptors. fip.org These computational methods can help to identify key interactions and guide the design of more potent and selective ligands. The specific substitution pattern of this compound would likely confer a unique binding profile to various receptors, which would need to be experimentally validated.

Mechanistic Studies of In Vitro Antimicrobial and Antifungal Activity

The precise mechanisms through which this compound exerts its antimicrobial and antifungal effects remain a subject of ongoing scientific inquiry. However, research into the broader class of cinnamic acid derivatives provides a foundational understanding of the potential pathways of action. These studies suggest that the introduction of halogen and methyl groups to the cinnamic acid scaffold can significantly influence its biological activity.

Elucidation of Cellular Targets and Disruption Mechanisms

While direct studies on this compound are not extensively available, research on analogous compounds points to several potential cellular targets. For many fungal species, a key target of cinnamic acid derivatives is the cell wall, a structure essential for maintaining cellular integrity. Certain analogues, such as 4-chloro-α-methylcinnamic acid and 4-methylcinnamic acid, have demonstrated the ability to act as chemosensitizers, enhancing the efficacy of conventional antifungal agents that target the cell wall. nih.gov This suggests a mechanism involving the disruption of cell wall synthesis or integrity.

Another potential target within fungal cells is the enzyme CYP53A15, a benzoate (B1203000) 4-hydroxylase involved in the detoxification of aromatic compounds. Inhibition of this enzyme by cinnamic acid derivatives can lead to the accumulation of toxic metabolites, thereby inhibiting fungal growth. nih.gov Furthermore, some cinnamic acid derivatives are known to interact with ergosterol, a vital component of the fungal cell membrane, leading to membrane disruption and cell death.

In bacteria, the cell membrane is also a likely target. The lipophilic nature of many cinnamic acid derivatives allows them to partition into the lipid bilayer, disrupting its structure and function. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell lysis.

Inhibition of Microbial Growth and Virulence Factor Expression

The substitution pattern on the phenyl ring of cinnamic acid derivatives plays a crucial role in their ability to inhibit microbial growth. The presence of electron-withdrawing groups, such as halogens, has been shown to enhance the antifungal activity of these compounds. nih.gov This suggests that the difluoro substitution in this compound could contribute significantly to its antimicrobial potential.

Beyond direct growth inhibition, some cinnamic acid derivatives have been shown to interfere with virulence factor expression in bacteria. This can include the inhibition of biofilm formation, a critical step in the development of chronic infections. By disrupting the signaling pathways that regulate biofilm production, these compounds can render bacteria more susceptible to host immune responses and conventional antibiotics. While specific data for this compound is not available, the general activity of its structural class suggests this as a plausible mechanism of action.

Antiglycation Mechanisms at the Molecular Level

Advanced glycation end products (AGEs) are formed through the non-enzymatic reaction of sugars with proteins, a process implicated in various chronic diseases. Cinnamic acid and its derivatives have demonstrated notable antiglycation properties in vitro. nih.govmdpi.com

The primary mechanism of antiglycation for cinnamic acid derivatives is believed to be the trapping of reactive dicarbonyl species, such as methylglyoxal (B44143) (MG), which are key intermediates in the formation of AGEs. By reacting with these species, cinnamic acid derivatives prevent them from cross-linking with proteins. Studies have shown that cinnamic acid itself is a potent inhibitor of AGE formation. nih.govmdpi.com

The specific contribution of the 2,4-difluoro and 6-methyl substitutions on the cinnamic acid backbone to its antiglycation activity has not been specifically elucidated in published research. However, based on the known activities of other substituted cinnamic acids, it is hypothesized that these modifications could influence the compound's ability to interact with and neutralize reactive carbonyl species.

Advanced Applications of 2,4 Difluoro 6 Methylcinnamic Acid in Materials Science and Chemical Technology

Development of Functionalized Polymeric Materials Incorporating 2,4-Difluoro-6-methylcinnamic Acid

The incorporation of cinnamic acid and its derivatives into polymer chains is a known strategy to impart specific functionalities. researchgate.netnih.gov The vinyl group of cinnamic acid can participate in polymerization reactions, and the carboxylic acid group offers a site for esterification or amidation, allowing it to be integrated into polyesters, polyamides, and other polymeric structures. nih.gov The fluorine and methyl substitutions on the phenyl ring of This compound would be expected to influence the properties of such polymers, potentially enhancing thermal stability, hydrophobicity, and modifying the electronic characteristics of the resulting material. However, specific studies detailing the synthesis and characterization of polymers derived from This compound are not available in the reviewed literature.

Application as Ligands in the Synthesis of Nanocrystals and Hybrid Materials

Organic molecules are frequently used as ligands to stabilize nanoparticles and influence the morphology of nanoparticle-based films. frontiersin.org Carboxylic acids, in particular, can bind to the surface of metal oxide nanocrystals, controlling their growth and dispersion. While a variety of organic ligands have been explored for this purpose, there is no specific mention in the available literature of This compound being used as a ligand for nanocrystal synthesis or in the formation of organic-inorganic hybrid materials. researchgate.netfrontiersin.orgnih.gov The electronic effects of the fluorine atoms and the steric hindrance from the methyl group could potentially offer unique advantages in controlling nanocrystal morphology and the properties of hybrid materials, but this remains a hypothetical application without direct research evidence.

Investigation in Photo-responsive Materials and Dimerization under Controlled Conditions

Cinnamic acid and its derivatives are well-known for their photo-dimerization properties, a characteristic that is harnessed in the development of photo-responsive materials. mdpi.com Upon exposure to UV light, the double bonds of two cinnamic acid molecules can undergo a [2+2] cycloaddition to form a cyclobutane (B1203170) ring. This process is often reversible, allowing for the development of materials with light-switchable properties. While the photochemical dimerization of various cinnamic acid derivatives has been studied, specific research on the dimerization of This compound and its application in photo-responsive materials is not described in the provided search results. The substitution pattern on the phenyl ring would likely affect the photochemical behavior, but detailed investigations are absent from the public domain.

Utilization in Chemical Sensing Platforms and Analytical Methodologies

The development of chemical sensors often relies on materials that exhibit a detectable response to the presence of a specific analyte. While metal-organic frameworks (MOFs) and other functional materials incorporating different organic linkers have been designed for chemical sensing applications, there is no information available on the use of This compound in such platforms. The specific electronic and binding properties that would make this compound a suitable candidate for a chemical sensor have not been explored in the reviewed literature.

Q & A

Q. What are the optimized synthetic routes for 2,4-difluoro-6-methylcinnamic acid, and how do reaction conditions influence yield?

The synthesis typically employs trans-cinnamic acid and 3,4-difluorophenol with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions (room temperature). Yield optimization depends on stoichiometric ratios, solvent choice (e.g., dichloromethane), and catalyst purity. For instance, excess DMAP can accelerate ester formation but may complicate purification .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on spectroscopic techniques:

- NMR : Distinct chemical shifts in NMR (e.g., δ 6.8–7.2 ppm for aromatic protons) and NMR (δ -110 to -120 ppm for fluorine atoms) confirm substituent positions.

- HPLC-MS : High-resolution mass spectrometry verifies the molecular ion peak at m/z ≈ 202.17 g/mol .

Q. What are the key functional groups enabling reactivity in this compound?

The carboxylic acid group facilitates esterification and amidation, while fluorine substitution enhances electrophilic aromatic substitution (e.g., halogenation) due to electron-withdrawing effects. The methyl group at position 6 may sterically hinder para-substitution .

Advanced Research Questions

Q. How do fluorine substituents influence the compound’s electronic properties and biological activity?

Fluorine’s electronegativity alters electron density in the aromatic ring, increasing stability against metabolic degradation and enhancing binding to hydrophobic pockets in enzymes. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict interaction sites with biological targets .

Q. What experimental strategies resolve contradictions in reported bioactivity data for fluorinated cinnamic acid derivatives?

Discrepancies may arise from:

- Purity : Use HPLC to ensure >95% purity, as impurities (e.g., unreacted starting materials) can skew bioassay results.

- Assay conditions : Standardize cell lines, solvent controls (e.g., DMSO concentration), and incubation times. Cross-validate with orthogonal assays (e.g., enzymatic vs. cellular) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and solubility. For example, adding polar groups to the methyl position may enhance aqueous solubility without compromising membrane permeability.

- Docking studies : Simulate interactions with target proteins (e.g., cyclooxygenase-2) to prioritize derivatives for synthesis .

Q. What are the limitations of current spectroscopic methods for characterizing fluorinated aromatic systems?

Q. How does the compound’s stability under varying pH and temperature conditions impact its utility as a synthetic intermediate?

- pH-dependent degradation : The carboxylic acid group may undergo decarboxylation under strong acidic/basic conditions. Stability studies (e.g., TGA/DSC) can identify optimal storage conditions (e.g., inert atmosphere, -20°C) .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for fluorinated cinnamic acid analogs?

- Variable substituents : Systematically modify fluorine/methyl positions and measure effects on bioactivity (e.g., IC in enzyme inhibition assays).

- Control experiments : Include non-fluorinated analogs (e.g., 6-methylcinnamic acid) to isolate fluorine’s contribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.